molecular formula C19H24ClN5O6 B11935834 Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride

Cat. No.: B11935834
M. Wt: 453.9 g/mol
InChI Key: XWCYVGNXGSIXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.

    Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where targeted protein degradation is beneficial.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Thalidomide-O-amido-PEG1-C2-NH2 hydrochloride
  • Thalidomide-O-amido-PEG3-C2-NH2 TFA
  • Pomalidomide-PEG2-CO2H
  • Thalidomide-O-amido-C6-NH2 hydrochloride
  • Pomalidomide 4’-PEG2-azide .

Uniqueness

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride is unique due to its specific linker structure and its ability to form highly selective PROTAC molecules. This specificity allows for precise targeting and degradation of proteins, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride is a synthetic compound derived from thalidomide, designed to enhance its biological activity through the incorporation of a polyethylene glycol (PEG) linker. This compound is primarily studied for its role as an E3 ligase ligand in the context of PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade target proteins by utilizing the ubiquitin-proteasome system.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H24_{24}ClN5_{5}O6_{6}
  • Molecular Weight : 453.88 g/mol
  • CAS Number : 2983036-29-7

The structure consists of a thalidomide backbone linked to a PEG moiety, which enhances solubility and bioavailability while facilitating the targeting of specific proteins for degradation.

Thalidomide and its derivatives exert their biological effects primarily through the modulation of cereblon (CRBN), an E3 ubiquitin ligase. The binding of thalidomide to CRBN alters its substrate specificity, leading to the degradation of specific proteins involved in various cellular processes, particularly those related to cancer and immune responses.

Key Mechanisms Include:

  • Inhibition of CRBN Activity : Thalidomide binds to CRBN, inhibiting its ubiquitin ligase activity, which is crucial for protein degradation pathways.
  • Induction of Oxidative Stress : The compound has been shown to induce oxidative stress, contributing to its teratogenic effects and influencing cell signaling pathways that regulate apoptosis and proliferation .
  • Alteration of Signaling Pathways : Thalidomide affects several signaling pathways, including Wnt and FGF signaling, which are critical for limb development and other physiological processes .

In Vitro Studies

Studies have demonstrated that this compound effectively induces targeted protein degradation in various cancer cell lines. The compound's ability to selectively degrade anti-apoptotic proteins has made it a subject of interest in cancer therapeutics.

Study Cell Line Target Protein Outcome
Wang et al. (2019)Multiple MyelomaMcl-1Significant reduction in protein levels observed
Figg et al. (2020)Human Cancer CellsBcl-2Induction of apoptosis through targeted degradation

Case Studies

  • Multiple Myeloma Treatment : Thalidomide derivatives have been used in clinical settings for multiple myeloma, showing improved patient outcomes due to their ability to modulate immune responses and induce apoptosis in malignant cells.
  • Leprosy Management : Originally developed as a sedative, thalidomide has been repurposed for treating leprosy due to its anti-inflammatory properties, demonstrating diverse biological activity beyond its initial use .

Safety and Teratogenicity

Despite its therapeutic benefits, thalidomide is notorious for its teratogenic effects when administered during pregnancy. The mechanisms underlying these effects are linked to its interaction with CRBN and subsequent disruption of critical developmental pathways . Ongoing research aims to balance the therapeutic efficacy against potential risks, particularly in vulnerable populations.

Properties

Molecular Formula

C19H24ClN5O6

Molecular Weight

453.9 g/mol

IUPAC Name

N-[2-(2-aminoethoxy)ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C19H23N5O6.ClH/c20-6-8-30-9-7-21-15(26)10-22-12-3-1-2-11-16(12)19(29)24(18(11)28)13-4-5-14(25)23-17(13)27;/h1-3,13,22H,4-10,20H2,(H,21,26)(H,23,25,27);1H

InChI Key

XWCYVGNXGSIXEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.